molecular formula C10H6O2 B3350286 furo[3,2-f][1]benzofuran CAS No. 267-56-1

furo[3,2-f][1]benzofuran

Cat. No.: B3350286
CAS No.: 267-56-1
M. Wt: 158.15 g/mol
InChI Key: VRVRKRVJBOXCTA-UHFFFAOYSA-N
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Description

Furo[3,2-f][1]benzofuran is a bicyclic heteroaromatic compound consisting of fused benzofuran and furan rings. Its structure is characterized by the fusion of the benzene ring (benzofuran) with a furan moiety at positions 3 and 2, respectively (Figure 1). The synthesis of this compound derivatives often involves Claisen rearrangements, microwave-assisted reactions, or acid-catalyzed cyclization, as demonstrated in studies by Törincsi and Kolo .

Properties

IUPAC Name

furo[3,2-f][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRKRVJBOXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC3=C(C=CO3)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618410
Record name Benzo[1,2-b:5,4-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-56-1
Record name Benzo[1,2-b:5,4-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo3,2-fbenzofuran typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method includes the interaction of synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles, resulting in furo[3,2-f]coumarin-1-carboxylic acids derivatives . Another approach involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .

Industrial Production Methods

Industrial production methods for furo3,2-fbenzofuran are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Furo3,2-fbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the furan ring or the benzene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and copper acetylide. Conditions often involve the use of solvents like dimethylformamide and catalysts such as copper chloride .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo3,2-fbenzofuran involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Melting Point (°C) Key Features
Furo[3,2-f][1]benzofuran C₁₀H₆O₂ 158.16 Not reported Not reported Bicyclic, rigid, π-conjugated
Furo[3,2-f]quinoline (5c) C₁₄H₁₅NO 213.28 Low (<1) Oil Contains basic nitrogen, moderate yield (40%)
Furo[3,2-b]pyridine C₇H₅NO 119.12 Moderate (~5) 80–85 Improved solubility via pyridine ring
Benzofuran C₈H₆O 118.14 Insoluble -30 (liquid) Simple structure, limited bioactivity

Spectroscopic Characteristics

  • NMR Data: Furo[3,2-f]quinoline derivatives (e.g., 5d) exhibit distinct ¹H NMR signals for fused protons (δ 4.82 for 7a-H, δ 3.45 for 11a-H in cis-isomer), with NOE interactions confirming stereochemistry . this compound’s NMR profile remains less documented, but analogous benzofuran derivatives show aromatic protons at δ 6.8–7.5 .
  • IR and UV-Vis: Furo[3,2-f]quinoline derivatives absorb in the 250–300 nm range due to extended conjugation . Benzofuran-containing dyes (e.g., polymethine derivatives) exhibit blue shifts when fused with furan vs. thiophene (Δλ ~20 nm) .

Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • Electron-donating groups (-OH, -OMe) on benzofurans enhance HIV-RT inhibition (e.g., surpassing atevirdine) and aromatase CYP19 inhibition .
    • This compound’s rigid structure may restrict rotational freedom, improving binding to enzymes like p38α MAP kinase .
  • Ring Modifications: Replacing furan with thiophene in dyes reduces blue shifts, highlighting the electronic influence of oxygen vs. sulfur . Quinoline nitrogen in furo[3,2-f]quinoline derivatives increases polarity but reduces blood-brain barrier penetration compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
furo[3,2-f][1]benzofuran
Reactant of Route 2
furo[3,2-f][1]benzofuran

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